
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is a chemical compound with the molecular formula C₁₇H₂₆N₂O₈. It is known for its unique structure, which includes two hydroxyethoxyethyl groups and a methyl-phenylene dicarbamate core. This compound is used primarily in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 2-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,4-phenylene)dicarbamate
- Bis(2-(2-hydroxyethoxy)ethyl) (2,5-dimethyl-1,3-phenylene)dicarbamate
- Bis(2-(2-hydroxyethoxy)ethyl) (2-chloro-1,3-phenylene)dicarbamate
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C17H26N2O8 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O8/c1-13-14(18-16(22)26-11-9-24-7-5-20)3-2-4-15(13)19-17(23)27-12-10-25-8-6-21/h2-4,20-21H,5-12H2,1H3,(H,18,22)(H,19,23) |
Clave InChI |
UMLWGCDEMDRCOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


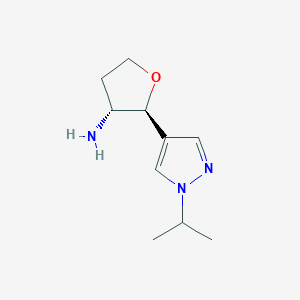
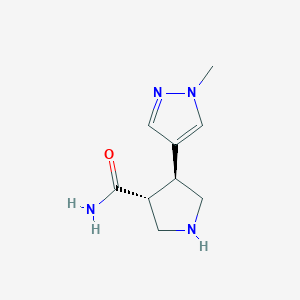
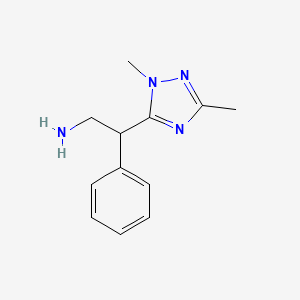
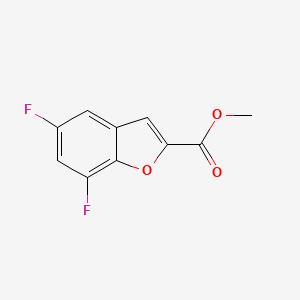


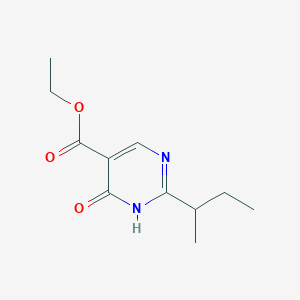
![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)

![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)



